1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride
Overview
Description
Alpha-Pyrrolidinobutiophenone hydrochloride is a synthetic cathinone and a member of the butyrophenone class of compounds. It is known for its stimulant properties and has been identified in various “party pills” and other recreational substances . The compound has a molecular formula of C14H19NO • HCl and a molecular weight of 253.8 g/mol .
Mechanism of Action
Target of Action
Alpha-Pyrrolidinobutyrophenone hydrochloride, a synthetic cathinone, primarily targets the dopamine transporter . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with reward and motivation pathways .
Mode of Action
Alpha-Pyrrolidinobutyrophenone hydrochloride interacts with its primary target, the dopamine transporter, by inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopaminergic signaling .
Biochemical Pathways
The primary biochemical pathway affected by Alpha-Pyrrolidinobutyrophenone hydrochloride is the dopaminergic pathway . By inhibiting the reuptake of dopamine, it enhances dopaminergic signaling, which can lead to heightened alertness, increased energy and motivation, euphoria, and other psychostimulant effects .
Pharmacokinetics
Like other synthetic cathinones, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular effect of Alpha-Pyrrolidinobutyrophenone hydrochloride’s action is the inhibition of dopamine reuptake, leading to increased dopamine levels in the synaptic cleft . The cellular effects include heightened alertness, increased energy and motivation, euphoria, and other psychostimulant effects .
Action Environment
The action, efficacy, and stability of Alpha-Pyrrolidinobutyrophenone hydrochloride can be influenced by various environmental factors. These may include the presence of other substances, the user’s physiological state, and the method of administration . .
Biochemical Analysis
Biochemical Properties
Alpha-Pyrrolidinobutyrophenone hydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the dopamine transporter (DAT), where alpha-Pyrrolidinobutyrophenone hydrochloride acts as a potent inhibitor, leading to increased levels of dopamine in the synaptic cleft . Additionally, it interacts with the norepinephrine transporter (NET) and serotonin transporter (SERT), albeit with lower affinity . These interactions result in the modulation of neurotransmitter levels, contributing to its stimulant effects.
Cellular Effects
Alpha-Pyrrolidinobutyrophenone hydrochloride exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission . This results in increased neuronal activity and excitability. Furthermore, alpha-Pyrrolidinobutyrophenone hydrochloride has been reported to induce oxidative stress and mitochondrial dysfunction in neuronal cells, which can lead to cell damage and apoptosis .
Molecular Mechanism
The molecular mechanism of alpha-Pyrrolidinobutyrophenone hydrochloride involves its interaction with various biomolecules and its effects on enzyme activity and gene expression. The compound binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft . This results in enhanced dopaminergic signaling and stimulation of the central nervous system. Additionally, alpha-Pyrrolidinobutyrophenone hydrochloride has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters . This further contributes to the increased levels of dopamine, norepinephrine, and serotonin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Pyrrolidinobutyrophenone hydrochloride change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods . Studies have shown that alpha-Pyrrolidinobutyrophenone hydrochloride can induce long-term effects on cellular function, including alterations in gene expression and cellular metabolism . These effects can persist even after the compound is no longer present, indicating potential long-term consequences of exposure.
Dosage Effects in Animal Models
The effects of alpha-Pyrrolidinobutyrophenone hydrochloride vary with different dosages in animal models. At low doses, the compound induces stimulant effects, including increased locomotor activity and enhanced cognitive function . At higher doses, it can lead to toxic and adverse effects, such as hyperthermia, seizures, and neurotoxicity . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of dosage considerations in the use of alpha-Pyrrolidinobutyrophenone hydrochloride.
Metabolic Pathways
Alpha-Pyrrolidinobutyrophenone hydrochloride is involved in various metabolic pathways, primarily in the liver. The compound undergoes phase I and phase II metabolism, resulting in the formation of several metabolites . The primary metabolic pathways include hydroxylation, reduction, and conjugation reactions . Enzymes such as cytochrome P450 (CYP) isoforms, including CYP2D6, CYP2B6, and CYP2C19, play a crucial role in the metabolism of alpha-Pyrrolidinobutyrophenone hydrochloride . These metabolic processes influence the compound’s pharmacokinetics and overall effects.
Transport and Distribution
The transport and distribution of alpha-Pyrrolidinobutyrophenone hydrochloride within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes via passive diffusion and active transport mechanisms . It can accumulate in specific tissues, including the brain, liver, and kidneys . The distribution of alpha-Pyrrolidinobutyrophenone hydrochloride is influenced by factors such as blood-brain barrier permeability and tissue-specific binding affinities . These factors determine the compound’s localization and concentration in different tissues.
Subcellular Localization
Alpha-Pyrrolidinobutyrophenone hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications play a role in directing alpha-Pyrrolidinobutyrophenone hydrochloride to specific subcellular compartments . The subcellular localization of the compound can influence its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Pyrrolidinobutiophenone hydrochloride can be synthesized through a multi-step process involving the reaction of 1-phenyl-2-butanone with pyrrolidine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha-Pyrrolidinobutiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Alpha-Pyrrolidinobutiophenone hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
- Alpha-Pyrrolidinopentiophenone (alpha-PVP)
- Alpha-Pyrrolidinopropiophenone (alpha-PPP)
- Alpha-Pyrrolidinohexanophenone (alpha-PHP)
- Alpha-Pyrrolidinoheptanophenone (alpha-PHPP)
- Alpha-Pyrrolidinooctanophenone (alpha-POP)
Comparison: Alpha-Pyrrolidinobutiophenone hydrochloride is unique among its analogs due to its specific structural features, such as the butyrophenone backbone and the pyrrolidine ring. These structural characteristics contribute to its distinct pharmacological profile and potency. Compared to alpha-Pyrrolidinopentiophenone, 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride has a shorter carbon chain, which may influence its binding affinity and duration of action .
Properties
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-13(15-10-6-7-11-15)14(16)12-8-4-3-5-9-12;/h3-5,8-9,13H,2,6-7,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVCJCIUXDFJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631251 | |
Record name | 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13415-54-8 | |
Record name | alpha-PBP hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13415-54-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-PYRROLIDINOBUTIOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVZ2316JM4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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